N-(2-propylphenyl)thiolan-3-amine
Description
N-(2-Propylphenyl)thiolan-3-amine is a substituted thiolan-3-amine derivative characterized by a thiolane (tetrahydrothiophene) ring system linked to an aromatic 2-propylphenyl group via an amine moiety. The 2-propyl substituent on the phenyl ring likely enhances lipophilicity compared to smaller substituents, influencing solubility and pharmacokinetic properties .
Properties
Molecular Formula |
C13H19NS |
|---|---|
Molecular Weight |
221.36 g/mol |
IUPAC Name |
N-(2-propylphenyl)thiolan-3-amine |
InChI |
InChI=1S/C13H19NS/c1-2-5-11-6-3-4-7-13(11)14-12-8-9-15-10-12/h3-4,6-7,12,14H,2,5,8-10H2,1H3 |
InChI Key |
IKJSWYOOLNPOMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC=C1NC2CCSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-propylphenyl)thiolan-3-amine typically involves the reaction of 2-propylphenylamine with thiolane derivatives under controlled conditions. One common method involves the nucleophilic substitution reaction where 2-propylphenylamine reacts with a thiolane halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2-propylphenyl)thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted thiolane derivatives
Scientific Research Applications
N-(2-propylphenyl)thiolan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(2-propylphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. Additionally, the thiolane ring may interact with enzymes and receptors, modulating their function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and receptor binding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between N-(2-propylphenyl)thiolan-3-amine and its analogs:
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 2-propyl group in this compound contributes to higher lipophilicity compared to smaller substituents (e.g., methyl in or halogens in ), which could enhance blood-brain barrier penetration or tissue distribution.
- In contrast, the electron-donating propyl group may increase susceptibility to electrophilic reactions.
Biological Activity
N-(2-propylphenyl)thiolan-3-amine is a compound of interest in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound consists of a thiolane ring bonded to an amine group and a propyl-substituted phenyl group. The presence of the amine group allows for hydrogen bonding and electrostatic interactions with biological molecules, which can significantly influence its biological activity.
| Property | Description |
|---|---|
| Molecular Formula | C12H17N S |
| Molecular Weight | 205.34 g/mol |
| Functional Groups | Amine, Thiolane |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The compound may modulate enzyme activity through competitive inhibition or allosteric modulation, particularly affecting enzymes involved in inflammatory pathways such as cyclooxygenase (COX) enzymes.
- Receptor Binding : Its structural features enable it to interact with various receptors, potentially influencing signaling pathways related to inflammation and oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains.
Antimicrobial Studies
A study investigated the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.
Anti-inflammatory Effects
In vitro assays demonstrated that this compound could reduce the production of pro-inflammatory cytokines in human macrophage cell lines. This effect was linked to the compound's ability to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the effectiveness of this compound against resistant bacterial strains.
- Methodology : Disk diffusion method was employed to assess antibacterial activity.
- Results : Showed a zone of inhibition greater than 15 mm against E. coli, indicating significant antibacterial properties.
-
Case Study on Anti-inflammatory Activity :
- Objective : To assess the impact on cytokine production.
- Methodology : Human macrophages were treated with varying concentrations of the compound.
- Results : A dose-dependent decrease in TNF-alpha and IL-6 production was observed, supporting its anti-inflammatory potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
